
1-Azabicyclo(2.2.2)octane, 3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octane, 3-methylene- (CAS 5291-26-9), also referred to as 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic tertiary amine with a fused cyclohexane ring system. Its molecular formula is C₈H₁₁NO, molar mass 137.18 g/mol, and density 1.11 g/cm³ . Key features include:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-Azabicyclo(2.2.2)octane, 3-methylene- features a bicyclic structure that contributes to its unique chemical properties. The presence of a nitrogen atom within the bicyclic framework enhances its biological activity, making it a valuable scaffold for drug design.
Drug Discovery and Development
The compound is primarily explored for its potential as a drug candidate in treating various conditions, including neurological disorders and cancer. Its structural similarity to known bioactive compounds like nicotine and morphine positions it as a promising lead in medicinal chemistry.
- Neurological Disorders : Research indicates that derivatives of 1-azabicyclo(2.2.2)octane exhibit activity at neurotransmitter receptors, which may be beneficial in treating conditions such as schizophrenia and Alzheimer's disease. For instance, AZD0328, a derivative of this compound, has been investigated for its efficacy in clinical trials targeting these disorders .
- Cancer Treatment : The compound has shown potential as a radio-sensitization agent in cancer therapy. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO) demonstrated its ability to enhance the effects of radiation therapy in tumor cells .
Inhibition of Enzymatic Activity
1-Azabicyclo(2.2.2)octane derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes:
- Gamma-Secretase Inhibition : Compounds derived from this scaffold have been rationally designed to selectively inhibit gamma-secretase complexes associated with Alzheimer's disease pathology. These inhibitors demonstrate low nanomolar potency and selectivity towards specific enzyme complexes, indicating their potential as therapeutic agents .
Synthetic Applications
The synthetic versatility of 1-Azabicyclo(2.2.2)octane allows it to serve as an important intermediate in organic synthesis:
- Total Synthesis : The compound's unique structure facilitates its use in the total synthesis of complex natural products and pharmaceuticals, often serving as a key intermediate due to its ability to undergo various chemical transformations .
- Modular Synthesis Strategies : Recent advancements have introduced modular synthetic strategies that allow for the efficient construction of functionalized derivatives of 1-Azabicyclo(2.2.2)octane, enhancing its applicability in drug development .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table highlights structural differences and substituent effects among key analogs:
Key Observations:
- Electronic effects : The ketone group in the target compound reduces basicity (pKa ~4.15) compared to quinuclidine (pKa ~11), which lacks electron-withdrawing groups .
- Substituent impact : The 3-hydroxymethyl derivative (88644-21-7) exhibits higher polarity and acute toxicity (Category 4 oral toxicity) compared to the methylene-ketone analog .
- Pharmacological relevance : Quinuclidine derivatives with carbamate or hydroxymethyl groups show activity as nicotinic receptor agonists, suggesting the target compound’s ketone group could be modified for similar applications .
Physical and Chemical Properties
Property | 1-Azabicyclo[2.2.2]octane, 3-methylene- | Quinuclidine Hydrochloride | 1-Azabicyclo[2.2.2]octane-3-methanol |
---|---|---|---|
Molecular Weight (g/mol) | 137.18 | 147.65 | 141.21 |
Boiling Point (°C) | 91–92 (7 Torr) | Decomposes upon heating | Not reported |
Density (g/cm³) | 1.11 | 1.18 (predicted) | Not reported |
pKa | 4.15 | ~11 (protonated amine) | Not reported |
Discussion:
- Solubility : The hydrochloride salt of quinuclidine (39896-06-5) has enhanced water solubility due to ionic character, whereas the target compound’s ketone and methylene groups likely confer moderate polarity .
- Stability : The methylene-ketone moiety in the target compound may render it susceptible to nucleophilic attack or reduction reactions, unlike the more stable quinuclidine core .
Notes:
- The 3-methanol derivative (88644-21-7) poses higher acute toxicity risks compared to the target compound, likely due to metabolic activation of the hydroxymethyl group .
- Quinuclidine hydrochloride’s hazards are primarily linked to its ionic nature and irritant properties .
Vorbereitungsmethoden
Cyclization Strategies for Bicyclic Framework Formation
The azabicyclo[2.2.2]octane core is typically constructed via intramolecular cyclization reactions. A common precursor is a linear diamine or amino alcohol, which undergoes ring closure under acidic or basic conditions. For example, quinuclidine derivatives (e.g., 3-methylquinuclidine) are synthesized through the cyclization of 1,5-diaminopentane derivatives using Brønsted acids like HCl or H₂SO₄ . Adapting this approach, the methylene group can be introduced by substituting one of the amine groups with a propargyl or allyl moiety prior to cyclization.
Key steps include:
-
Protection of amines to prevent unwanted side reactions.
-
Ring-closing metathesis (RCM) using Grubbs catalysts to form the bicyclic structure .
-
Acid-catalyzed dehydration to stabilize the bicyclic framework.
Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity. For instance, RCM at 40–60°C in dichloromethane achieves cyclization efficiencies >80% .
Methylene Group Introduction via Elimination Reactions
The exocyclic methylene group is introduced through elimination reactions from halogenated or hydroxylated intermediates. A widely reported method involves the dehydrohalogenation of 3-chloro-1-azabicyclo[2.2.2]octane using strong bases like potassium tert-butoxide (t-BuOK).
Representative Procedure:
-
Synthesis of 3-chloro-1-azabicyclo[2.2.2]octane : React 1-azabicyclo[2.2.2]octane with thionyl chloride (SOCl₂) in dichloromethane at 0°C .
-
Base-mediated elimination : Treat the chlorinated intermediate with t-BuOK in tetrahydrofuran (THF) at reflux (66°C) to yield the methylene derivative.
Critical Parameters :
-
Base strength : Weak bases (e.g., NaOH) result in incomplete elimination, while excessive base promotes side reactions.
-
Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.
Aldol Condensation with Formaldehyde
Direct functionalization of the bicyclic amine via aldol condensation offers a single-step route to the methylene group. Reacting 1-azabicyclo[2.2.2]octane with formaldehyde in the presence of acetic acid generates the target compound through a dehydration mechanism.
Reaction Scheme :
1-Azabicyclo[2.2.2]octane+HCHOCH₃COOH3-methylene derivative+H₂O
Optimization Insights :
-
Molar ratio : A 2:1 excess of formaldehyde ensures complete conversion.
-
Temperature : Reactions conducted at 50–60°C achieve yields of 65–70%.
Reductive Amination Approaches
Reductive amination of ketone precursors provides an alternative pathway. For example, 3-keto-1-azabicyclo[2.2.2]octane is treated with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the methylene group via imine intermediate reduction .
Advantages :
-
High stereoselectivity : The bicyclic structure directs reductive amination to favor the exocyclic double bond.
-
Mild conditions : Reactions proceed at room temperature in methanol .
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Eigenschaften
CAS-Nummer |
22207-84-7 |
---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
3-methylidene-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13N/c1-7-6-9-4-2-8(7)3-5-9/h8H,1-6H2 |
InChI-Schlüssel |
LWKDQGSBGMZMNO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CN2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.